Accelerated Water Oxidation Catalysis: Turnover Frequency Comparison of Ru Complexes with Mixed Phosphonate-Carboxylate vs. Homoleptic Ligands
The ruthenium complex [(bpHc)Ru(L)2] incorporating the 2,2′-bipyridine-6-phosphonic acid-6′-carboxylic acid (bpH2cH) ligand achieves a turnover frequency (TOF) exceeding 100 s⁻¹ in water oxidation catalysis, which is faster than both related bis-phosphonate and bis-carboxylate single-site catalysts under identical conditions [1]. The pendant phosphonate base derived from the 6-phosphonic acid moiety mediates O–O bond formation via intramolecular atom-proton transfer with a DFT-calculated barrier of only 9.1 kcal/mol [1]. The labile carboxylate group at the 6′-position enables early water binding, allowing intramolecular proton-coupled electron transfer to lower oxidation potentials. This hybrid ligand strategy delivers performance that exceeds either homoleptic phosphonate-only or carboxylate-only bipyridine systems [1].
| Evidence Dimension | Catalytic turnover frequency for water oxidation |
|---|---|
| Target Compound Data | TOF > 100 s⁻¹ |
| Comparator Or Baseline | Related bis-phosphonate and bis-carboxylate single-site Ru catalysts |
| Quantified Difference | Target exceeds comparators (comparator TOF values not explicitly reported but stated to be slower) |
| Conditions | Single-site water oxidation catalysis; DFT-calculated O–O bond formation barrier 9.1 kcal/mol |
Why This Matters
This TOF advantage provides procurement justification for researchers designing high-throughput molecular water oxidation catalysts where catalytic rate is a critical performance metric.
- [1] Shaffer, D. W., Xie, Y., & Concepcion, J. J. (2017). Lability and Basicity of Bipyridine-Carboxylate-Phosphonate Ligand Accelerate Single-Site Water Oxidation by Ruthenium-Based Molecular Catalysts. Journal of the American Chemical Society, 139(49), 17873–17882. View Source
